molecular formula C9H11N2O8P B1226494 Cyclic 3',5'-uridine monophosphate CAS No. 4004-57-3

Cyclic 3',5'-uridine monophosphate

Cat. No.: B1226494
CAS No.: 4004-57-3
M. Wt: 306.17 g/mol
InChI Key: NXIHNBWNDCFCGL-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic 3',5'-uridine monophosphate (cUMP) is a pyrimidine-based cyclic nucleotide structurally analogous to the well-characterized purine cyclic nucleotides cAMP and cGMP. It consists of a uridine moiety linked via a 3',5'-phosphodiester bond. Historically, cUMP's existence and biological relevance were debated due to methodological challenges in detection and quantification . Recent studies, however, have identified cUMP in mammalian cells, bacterial systems, and human urine, suggesting roles in cellular signaling and microbial defense mechanisms . Unlike cAMP and cGMP, which are established second messengers, cUMP's functions remain under investigation, with emerging evidence implicating it in bacterial immunity and disease biomarkers .

Properties

CAS No.

4004-57-3

Molecular Formula

C9H11N2O8P

Molecular Weight

306.17 g/mol

IUPAC Name

1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N2O8P/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14)/t4-,6-,7-,8-/m1/s1

InChI Key

NXIHNBWNDCFCGL-XVFCMESISA-N

SMILES

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)O

Synonyms

cUMP
cyclic 3',5'-uridine monophosphate
cyclic UMP

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Enzyme Specificity : Bacterial toxins like edema factor (EF) and CyaA exhibit broad substrate specificity, producing cUMP, cCMP, and cIMP alongside cAMP . This contrasts with mammalian ACs/GCs, which are more selective for purine substrates .
  • Degradation : Phosphodiesterases (PDEs) hydrolyze cUMP and cCMP, albeit with lower efficiency compared to cAMP/cGMP. For example, human PDE1 and PDE3 degrade cUMP, suggesting conserved regulatory mechanisms .
  • Physiological Levels: cUMP and cCMP concentrations are significantly lower than cAMP/cGMP in mammalian systems (nanomolar vs. micromolar ranges), complicating their detection .
2.2 Methodological Challenges
  • Detection Sensitivity: Early studies relied on radioimmunoassays, which faced cross-reactivity issues. Modern HPLC/MS methods provide higher specificity and accuracy, confirming cUMP in human urine and bacterial cultures .
  • Artifacts : Contamination from 2',3'-cyclic isomers (e.g., 2',3'-cUMP) and degradation products (e.g., 5'-UMP) necessitate rigorous purification protocols .
2.4 Pharmacological Potential
  • cUMP analogs (e.g., Rp-cUMPS) have been synthesized for structural studies, offering insights into nucleotide-protein interactions .
  • Bacterial toxin-derived cUMP/cCMP may inform novel antimicrobial strategies targeting cyclic nucleotide synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclic 3',5'-uridine monophosphate
Reactant of Route 2
Cyclic 3',5'-uridine monophosphate

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